Mitochondrial Beta-Oxidation Activity: 16-Hydroxypalmitoyl-CoA vs. Palmitoyl-CoA as Reference Substrate
In intact liver mitochondria from clofibrate-treated rats, 16-hydroxypalmitoyl-CoA and palmitoyl-CoA serve as comparable reference substrates for assessing dicarboxylyl-CoA oxidation activity. Hexadecanedioyl-CoA oxidation activity measured 20-25% of that obtained with palmitoyl-CoA and 16-hydroxypalmitoyl-CoA as substrates [1]. This direct head-to-head comparison establishes 16-hydroxypalmitoyl-CoA as functionally equivalent to palmitoyl-CoA in this mitochondrial oxidation context while structurally distinct due to its terminal hydroxyl group.
| Evidence Dimension | Mitochondrial beta-oxidation substrate activity (relative) |
|---|---|
| Target Compound Data | 16-hydroxypalmitoyl-CoA: defined as 100% reference activity |
| Comparator Or Baseline | Palmitoyl-CoA: defined as 100% reference activity; Hexadecanedioyl-CoA: 20-25% relative activity |
| Quantified Difference | Hexadecanedioyl-CoA activity = 20-25% of 16-hydroxypalmitoyl-CoA/palmitoyl-CoA reference activity |
| Conditions | Intact liver mitochondria from clofibrate-treated rats, incubated in presence of L-carnitine |
Why This Matters
This quantifies that 16-hydroxypalmitoyl-CoA can substitute for palmitoyl-CoA as a reference substrate in mitochondrial oxidation assays while providing the additional analytical handle of an omega-hydroxyl group for pathway tracing or downstream derivatization studies.
- [1] Vamecq, J., & Draye, J. P. (1989). Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats. Journal of Biochemistry, 106(2), 216-222. View Source
